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molecular formula C16H15ClFNO3 B8421791 5-Chloro-2-[(2,3-dihydroxypropyl)-amino]-2'-fluorobenzophenone

5-Chloro-2-[(2,3-dihydroxypropyl)-amino]-2'-fluorobenzophenone

Cat. No. B8421791
M. Wt: 323.74 g/mol
InChI Key: YWOMLBKLCPRQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963777

Procedure details

3.3 g of 5-chloro-2-[(2,3-dihydroxypropyl)-amino]-2'-fluorobenzophenone are dissolved in methylene chloride and treated under anhydrous conditions with 2.6 g of glycyl chloride hydrochloride. The mixture is stirred for 2 hours at room temperature, then the methylene chloride is extensively distilled off, whereupon the residue is stirred for 30 minutes with 3 N hydrochloric acid. The acidic aqueous solution is extracted with ether, subsequently made alkaline with 3 N sodium hydroxide or concentrated ammonia and extracted with ethyl acetate. The ethyl acetate phase is washed with water, dried over magnesium sulfate, filtered and concentrated. The residue is chromatographed on silica gel with ethyl acetate, there being isolated 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one of melting point 117°-118°C. During the aforementioned reaction, there is formed as an intermediate 2-amino-4'-chloro-N-(2,3-dihydroxypropyl)-2'-(2-fluorobenzoyl)-acetanilide, which is not isolated.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:17][CH2:18][CH:19]([OH:22])[CH2:20][OH:21])=[C:6]([CH:16]=1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[F:15])=O.Cl.[NH2:24][CH2:25][C:26](Cl)=[O:27]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:17]([CH2:18][CH:19]([OH:22])[CH2:20][OH:21])[C:26](=[O:27])[CH2:25][N:24]=[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[F:15])[C:6]=2[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)C2=C(C=CC=C2)F)C1)NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl.NCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the methylene chloride is extensively distilled off, whereupon the residue
STIRRING
Type
STIRRING
Details
is stirred for 30 minutes with 3 N hydrochloric acid
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous solution is extracted with ether, subsequently made alkaline with 3 N sodium hydroxide or concentrated ammonia
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with ethyl acetate, there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2CC(CO)O)=O)C2=C(C=CC=C2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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